molecular formula C10H20Cl2N4O B2944000 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride CAS No. 1311315-52-2

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride

Cat. No.: B2944000
CAS No.: 1311315-52-2
M. Wt: 283.2
InChI Key: HPSHJRAYEXCIEP-UHFFFAOYSA-N
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Description

The compound 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a 1,4-diazepane derivative substituted with a 5-ethyl-1,2,4-oxadiazole moiety. The dihydrochloride salt enhances solubility in aqueous media, making it suitable for pharmacological studies. The ethyl group on the oxadiazole ring likely influences lipophilicity and metabolic stability compared to bulkier substituents (e.g., tert-butyl) .

Properties

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-5-ethyl-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O.2ClH/c1-2-10-12-9(13-15-10)8-14-6-3-4-11-5-7-14;;/h11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSHJRAYEXCIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C10H18N4OC_{10}H_{18}N_{4}O with a molecular weight of 210.28 g/mol. Its structural features contribute to its interaction with biological targets.

Pharmacological Actions

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of pharmacological activities including:

  • Anticonvulsant : Oxadiazole derivatives have shown efficacy in reducing seizure activity in various animal models.
  • Anticancer : Certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction.
  • Antibacterial : Studies have reported antibacterial properties against both Gram-positive and Gram-negative bacteria.

These activities suggest that this compound may possess similar properties due to its structural similarities with other bioactive oxadiazoles .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit acetyl-CoA carboxylases (ACCs), which play a critical role in lipid metabolism .
  • Receptor Modulation : Compounds with oxadiazole structures can modulate receptors involved in various physiological processes, potentially leading to therapeutic effects in metabolic disorders .
  • Cellular Pathways : The activation or inhibition of specific cellular pathways can result in significant biological outcomes such as apoptosis in cancer cells or modulation of inflammatory responses.

Case Studies

Several studies highlight the potential of oxadiazole-containing compounds:

  • A study on related oxadiazoles demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms. The compounds were tested on various cancer cell lines showing promising results .
  • Another study focused on the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria, indicating a potential role for these compounds in treating infections that are difficult to manage with conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantReduction in seizure frequency
AnticancerInduction of apoptosis in cancer cells
AntibacterialActivity against Gram-positive bacteria
Metabolic ModulationInhibition of ACCs

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride with structurally related 1,4-diazepane derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Features Reference
This compound 5-Ethyl-1,2,4-oxadiazole C₁₁H₂₀Cl₂N₄O ~315.2 (estimated) Likely polar due to dihydrochloride Balanced lipophilicity; potential CNS activity Inferred from analogs
1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride 5-tert-Butyl-1,2,4-oxadiazole C₁₃H₂₄Cl₂N₄O ~343.3 Discontinued (poor stability?) Higher steric bulk may reduce metabolic clearance
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride 6-Chloroimidazopyridine C₁₃H₁₉Cl₃N₄ 342.7 Not specified Enhanced aromaticity; possible kinase inhibition
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride Dimethyloxazolylsulfonyl C₁₀H₁₈ClN₃O₃S 302.8 Not specified Sulfonyl group may improve protein binding affinity
1-(2-Fluorobenzyl)-1,4-Diazepane Dihydrochloride Hydrate 2-Fluorobenzyl C₁₂H₁₇Cl₂FN₂O 299.2 Slight in chloroform, methanol, DMSO Fluorine enhances bioavailability; hydration affects stability

Key Insights:

Substituent Effects: The ethyl group on the oxadiazole ring (target compound) offers a balance between lipophilicity and steric hindrance, contrasting with the tert-butyl analog, which was discontinued, possibly due to synthesis challenges or poor pharmacokinetics .

Solubility and Stability: The dihydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs, critical for in vivo studies.

Biological Relevance :

  • Compounds with sulfonyl groups (e.g., C₁₀H₁₈ClN₃O₃S) may act as protease inhibitors, while oxadiazole-containing analogs are often explored for CNS activity due to their ability to cross the blood-brain barrier .

Q & A

Q. How to optimize solvent systems for greener synthesis?

  • Answer : Use principal component analysis (PCA) to cluster solvents by properties (polarity, boiling point). Test bio-based solvents (e.g., cyclopentyl methyl ether) in DoE frameworks to balance efficiency and environmental impact .

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